molecular formula C11H20N2O B1492634 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane CAS No. 2097977-20-1

4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane

Cat. No.: B1492634
CAS No.: 2097977-20-1
M. Wt: 196.29 g/mol
InChI Key: SDDWAHIOIYEALA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.29 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These receptors play a crucial role in pain modulation and neurotransmission .

Mode of Action

This compound acts as a dual ligand for the sigma-1 receptor and the μ-opioid receptor . It interacts with these targets, modulating their activity and inducing changes in cellular signaling .

Biochemical Pathways

The compound’s interaction with the sigma-1 receptor and the μ-opioid receptor affects various biochemical pathways involved in pain perception and neurotransmission . The sigma-1 receptor, a unique Ca2±sensing chaperone protein, affects neurotransmission by interacting with different protein partners, including molecular targets that participate in nociceptive signaling .

Pharmacokinetics

The pharmacokinetics of 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5These properties significantly impact the compound’s bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of the sigma-1 receptor and the μ-opioid receptor . This modulation can lead to changes in pain perception and neurotransmission .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions such as light exposure and temperature can affect the compound’s stability .

Biochemical Analysis

Biochemical Properties

4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific receptors and enzymes, influencing their activity. For instance, it has been reported to interact with sigma-1 receptors and μ-opioid receptors, exhibiting dual ligand properties . These interactions can modulate receptor activity, leading to various biochemical outcomes. Additionally, this compound may act as an enzyme inhibitor or activator, depending on the context of the reaction.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of sigma-1 receptors and μ-opioid receptors, which are involved in various cellular signaling pathways . By binding to these receptors, this compound can alter the downstream signaling cascades, leading to changes in gene expression and metabolic processes. These effects can vary depending on the cell type and the specific cellular context.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with specific biomolecules at the molecular level. This compound has been shown to bind to sigma-1 receptors and μ-opioid receptors, acting as a dual ligand . The binding interactions can lead to receptor activation or inhibition, depending on the receptor type and the cellular environment. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular impacts. Studies have indicated that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic processes. These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating receptor activity and influencing cellular processes without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects is crucial for evaluating the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical properties . The metabolic pathways of this compound can influence its overall activity and duration of action in biological systems. Additionally, the compound’s effects on metabolic flux and metabolite levels are important considerations in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, allowing it to reach its target sites within cells . Once inside the cells, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s cellular effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and influence cellular processes. The subcellular localization of this compound is an important factor in understanding its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-2-10(1)13-6-5-12-11(9-13)3-7-14-8-4-11/h10,12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDWAHIOIYEALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC3(C2)CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane
Reactant of Route 2
4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane
Reactant of Route 3
4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane
Reactant of Route 4
4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane
Reactant of Route 5
4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane
Reactant of Route 6
4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.